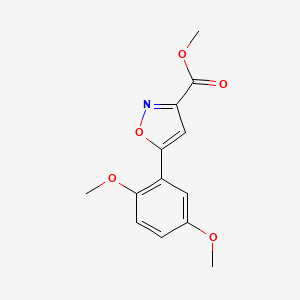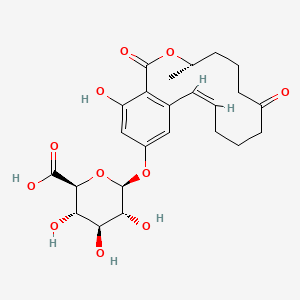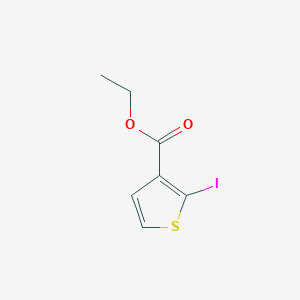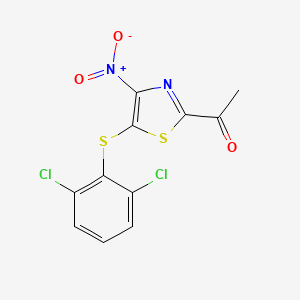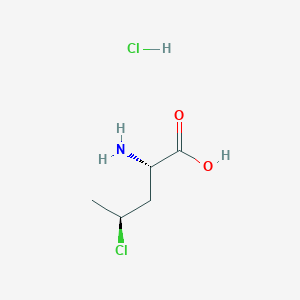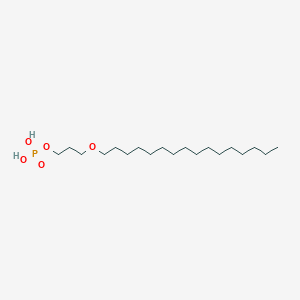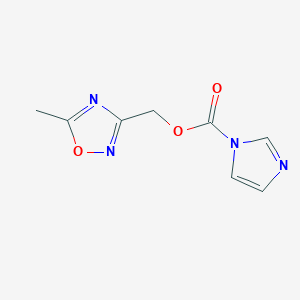
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features both an oxadiazole and an imidazole ring, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate typically involves the formation of the oxadiazole and imidazole rings through cyclization reactions. One common method involves the reaction of an amidoxime with an isatoic anhydride in a basic medium such as NaOH in DMSO at ambient temperature . This method allows for the formation of the oxadiazole ring, which can then be further functionalized to introduce the imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced imidazole derivatives.
Applications De Recherche Scientifique
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Similar to oxadiazoles, thiazoles are heterocyclic compounds with sulfur and nitrogen atoms.
Triazoles: Another class of heterocyclic compounds with three nitrogen atoms.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methyl 1H-imidazole-1-carboxylate is unique due to the combination of oxadiazole and imidazole rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to compounds with only one of these rings.
Propriétés
Numéro CAS |
784148-73-8 |
|---|---|
Formule moléculaire |
C8H8N4O3 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(5-methyl-1,2,4-oxadiazol-3-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c1-6-10-7(11-15-6)4-14-8(13)12-3-2-9-5-12/h2-3,5H,4H2,1H3 |
Clé InChI |
JCQUUSHQUPKSHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NO1)COC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
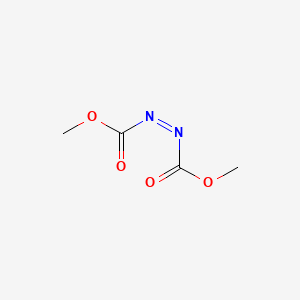
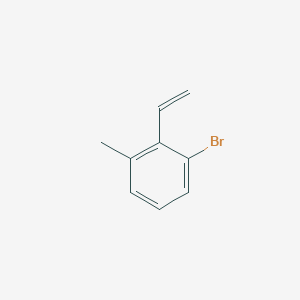
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)

